1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate
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Overview
Description
1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate is a heterocyclic compound with the molecular formula C24H22N4O2. It belongs to the class of triazolium salts, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate typically involves the alkylation of sodium 4-acetyl-1-phenyl-1,2,3-triazol-5-olate with α-bromoacetophenones. This reaction occurs at position 3 of the heterocycle, leading to the formation of the triazolium-5-olates . The reaction conditions often include the use of solvents like DMF or DMSO and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The triazolium ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while nucleophilic substitution can produce a variety of substituted triazolium derivatives .
Scientific Research Applications
1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the metal ion and the coordination environment . Additionally, the triazolium ring can participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolium-5-olates: These compounds share a similar triazolium core and exhibit comparable chemical properties.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives: These compounds have similar biological activities and are used in similar applications.
Uniqueness
1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate is unique due to its specific substitution pattern and the presence of the benzylcarbamoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6127-79-3 |
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Molecular Formula |
C24H22N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N,1,3-tribenzyl-5-oxo-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C24H22N4O2/c29-23(25-16-19-10-4-1-5-11-19)22-24(30)28(18-21-14-8-3-9-15-21)26-27(22)17-20-12-6-2-7-13-20/h1-15H,16-18H2,(H-,25,26,29,30) |
InChI Key |
GONNDZVGKYDHOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=[N+](NN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)[O-] |
Origin of Product |
United States |
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